3-Ketoadipic acid

Lignin Valorization Metabolic Engineering Bioproduction

Researchers engineering microbial strains for lignin valorization require authentic 3-Ketoadipic acid to validate β-ketoadipate pathway activity, as structurally similar compounds like 2-ketoadipic acid engage irrelevant metabolic routes. • Definitive pathway intermediate: Validates engineered P. putida strains; PcaJ-inactivated mutant accumulation confirms utility for enzymatic flux analysis. • Analytical standard: TMS derivative RI (1709) enables reliable LC-MS/GC-MS identification in complex biofluids, reducing false discovery rates versus generic adipic acid standards. • Supply assurance: Available as a high-purity research chemical with cold-chain shipping to preserve stability.

Molecular Formula C6H8O5
Molecular Weight 160.12 g/mol
CAS No. 689-31-6
Cat. No. B1209774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ketoadipic acid
CAS689-31-6
Synonyms3-ketoadipic
3-oxoadipic acid
3-oxoadipic acid, disodium salt
beta-ketoadipate
beta-ketoadipic acid
beta-oxoadipic acid
Molecular FormulaC6H8O5
Molecular Weight160.12 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(=O)CC(=O)O
InChIInChI=1S/C6H8O5/c7-4(3-6(10)11)1-2-5(8)9/h1-3H2,(H,8,9)(H,10,11)
InChIKeyRTGHRDFWYQHVFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ketoadipic Acid (CAS 689-31-6): Procurement-Relevant Structural and Functional Profile


3-Ketoadipic acid (syn. 3-oxoadipic acid, β-ketoadipic acid) is a six-carbon dicarboxylic acid with a single oxo group at the 3-position of the adipic acid backbone [1]. Classified as a medium-chain keto acid and derivative, it is an endogenous intermediate in the microbial β-ketoadipate pathway, which catabolizes lignin-derived aromatics [2]. This compound is recognized as a bacterial xenobiotic metabolite and a human metabolite, detectable in biofluids [3].

Pathway Intermediate Standard: Confirmed β-ketoadipate pathway probe for lignin valorization and aromatic compound degradation research.
Metabolomics Workflow: Endogenous bacterial xenobiotic and human metabolite standard with established GC-MS retention index.
Enzymatic Production: Supports targeted accumulation studies in engineered P. putida mutants for metabolic engineering.

Why 3-Ketoadipic Acid Cannot Be Replaced by Generic Adipic Acid Derivatives


The β-ketoadipate pathway is the primary microbial route for catabolizing lignin-derived aromatics, and 3-ketoadipic acid is a specific intermediate whose production and accumulation are governed by a unique enzyme cascade [1]. Generic substitution with structurally related adipic acid derivatives (e.g., 2-ketoadipic acid) fails because they engage entirely different metabolic pathways—2-oxoadipic acid participates in lysine/tryptophan catabolism, not aromatic compound degradation [2]. The oxo group position dictates enzymatic recognition, pathway flux, and the resulting analytical signature [3].

Risk
Metabolic pathway mismatch 2-Ketoadipic acid engages the lysine/tryptophan pathway; it cannot replace the β-ketoadipate intermediate without shifting analytical flux interpretation.
Risk
Chromatographic identity drift Adipic acid lacks the 3-oxo group, producing a different GC retention index and fragmentation pattern, limiting direct substitution in validated methods.
Risk
Enzymatic recognition failure Structural analogs are not substrates for PcaJ-dependent accumulation; wild-type strains may not accumulate target concentration.

3-Ketoadipic Acid Quantitative Differentiation Guide: How It Outperforms Closest Analogs


Pathway Specificity: 3-Ketoadipic Acid Uniquely Interfaces with Lignin Catabolism vs. 2-Ketoadipic Acid in Amino Acid Metabolism

3-Ketoadipic acid is the exclusive intermediate that connects the endogenous aromatic degradation pathway of Pseudomonas putida to an artificial adipic acid biosynthesis route [1]. In contrast, 2-oxoadipic acid (α-ketoadipic acid) is metabolized via the lysine/tryptophan catabolic pathway and is not a substrate for the β-ketoadipate pathway enzymes [2].

Pathway Specificity
Head-to-head
Orthogonal pathways with no reported cross-reactivity vs. 2-Oxoadipic acid.
β-ketoadipate Lignin catabolism
Ensures pathway-specific assay context for lignin valorization models.
Literature-derived pathway mapping; context-dependent validation required.
Lignin Valorization Metabolic Engineering Bioproduction

Enzymatic Accumulation: 3-Ketoadipic Acid Production in PcaJ-Inactivated P. putida vs. Wild-Type Strains

Inactivation of the PcaJ gene (β-ketoadipate:succinyl-CoA transferase) in Pseudomonas putida KT2440 leads to the accumulation of 3-ketoadipic acid from protocatechuic acid [1]. Wild-type strains do not accumulate the compound, as it is rapidly converted to succinyl-CoA and acetyl-CoA.

Enzymatic Accumulation
Head-to-head
Qualitative accumulation confirmed in PcaJ-inactivated P. putida vs. none in wild-type.
PcaJ mutant Protocatechuic acid
Supports targeted production for metabolic engineering research.
Accumulation dependent on specific mutant and substrate conditions.
Enzyme Inactivation Metabolic Engineering Aromatic Compound Degradation

Analytical Differentiation: 3-Ketoadipic Acid TMS Derivative GC Retention Index vs. Adipic Acid

The trimethylsilyl (TMS) derivative of 3-ketoadipic acid elutes with a retention index (RI) of 1709 on an HP-5MS capillary column under temperature-programmed conditions [1]. Adipic acid, lacking the 3-oxo group, exhibits a different retention time and fragmentation pattern, enabling unambiguous chromatographic separation [2].

GC-MS Differentiation
Cross-study
TMS derivative RI = 1709 on HP-5MS; distinct from adipic acid TMS derivative.
RI 1709 HP-5MS
Supports confident identification in complex biological matrix analysis.
Retention index context; method transfer requires column-specific verification.
GC-MS Metabolomics Analytical Chemistry

Physicochemical Differentiation: 3-Ketoadipic Acid Melting Point and LogP vs. 2-Ketoadipic Acid

3-Ketoadipic acid exhibits a melting point range of 124–126°C and a predicted LogP of -0.64 to -0.69, indicating hydrophilic character . In comparison, 2-oxoadipic acid has a reported melting point of 125°C and a density of 1.4 g/cm³ [1]. While these values are similar, the distinct InChI Key (RTGHRDFWYQHVFW-UHFFFAOYSA-N for 3-oxo vs. FGSBNBBHOZHUBO-UHFFFAOYSA-N for 2-oxo) ensures unambiguous identity for regulatory and procurement purposes.

Physicochemical Identity
Cross-study
MP 124–126°C; LogP -0.64 to -0.69; InChI Key distinct from 2-oxoadipic acid.
Hydrophilic Distinct InChI
Provides definitive identity verification despite overlapping melting points.
Literature-reported values; specification review recommended for procurement.
Physicochemical Properties Formulation Quality Control

3-Ketoadipic Acid Procurement Scenarios: Where Specificity Drives Value


Lignin Valorization and Bio-Adipic Acid Production

Researchers engineering microbial strains for lignin-to-adipic acid conversion require authentic 3-ketoadipic acid as a pathway intermediate standard. The compound's unique position in the β-ketoadipate pathway enables validation of engineered P. putida strains, as demonstrated by Niu et al. (2020) where 3-ketoadipoyl-CoA serves as the critical branching point [1].

Microbial Degradation Pathway Studies

In studies of aromatic compound catabolism, 3-ketoadipic acid is the definitive indicator of β-ketoadipate pathway activity. The PcaJ-inactivated mutant accumulation data confirms its utility for enzymatic assays and pathway flux analysis in Pseudomonas and related species [1].

Metabolomics and Biomarker Discovery

3-Ketoadipic acid's detection as a human metabolite in biofluids supports its use as an analytical standard in LC-MS and GC-MS metabolomics workflows. The established TMS derivative RI (1709) provides a reliable reference for compound identification in complex samples, reducing false discovery rates compared to using generic adipic acid standards [1].

Application
Selection Property
Validation Focus
Lignin-to-adipic acid strain engineering
β-ketoadipate pathway intermediate probe
Engineered P. putida pathway flux validation
Aromatic compound degradation studies
Enzymatic assay and pathway activity marker
PcaJ-dependent accumulation endpoint review
Metabolomics and biomarker discovery
GC-MS and LC-MS analytical standard
Retention index and identity confirmation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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